molecular formula C23H25NO6S B2974879 Ethyl 2-methyl-5-[N-(2,4,5-trimethylbenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate CAS No. 518319-98-7

Ethyl 2-methyl-5-[N-(2,4,5-trimethylbenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate

Cat. No.: B2974879
CAS No.: 518319-98-7
M. Wt: 443.51
InChI Key: IPCUSMPVHRENIA-UHFFFAOYSA-N
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Description

This compound is a benzofuran derivative featuring an ethyl ester group at position 3, a 2-methyl substituent on the benzofuran core, and a sulfonamide-acetamido moiety at position 4. The sulfonamide group is further substituted with 2,4,5-trimethylphenyl rings, enhancing steric bulk and lipophilicity.

Properties

IUPAC Name

ethyl 5-[acetyl-(2,4,5-trimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6S/c1-7-29-23(26)22-16(5)30-20-9-8-18(12-19(20)22)24(17(6)25)31(27,28)21-11-14(3)13(2)10-15(21)4/h8-12H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCUSMPVHRENIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-methyl-5-[N-(2,4,5-trimethylbenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Acetamido Group: This step involves the reaction of the benzofuran derivative with acetamide under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

Ethyl 2-methyl-5-[N-(2,4,5-trimethylbenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyl or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetamido groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-methyl-5-[N-(2,4,5-trimethylbenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-[N-(2,4,5-trimethylbenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and acetamido groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The benzofuran core may also play a role in binding and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues in the Benzofuran Carboxylate Family

2.1.1 Ethyl 2-methyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate ()

  • Key Differences : Lacks the acetamido linker present in the target compound, directly connecting the sulfonyl group to the benzofuran core.
  • The 2,4,5-trimethylphenyl substituent is retained, suggesting comparable lipophilicity to the target compound.

2.1.2 2-Methoxyethyl 2-methyl-5-[(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate ()

  • Key Differences :
    • Ester Group : 2-methoxyethyl instead of ethyl, introducing an ether oxygen that may enhance solubility in polar solvents.
    • Sulfonamide Substituent : 4-methylphenyl vs. 2,4,5-trimethylphenyl, reducing steric hindrance and lipophilicity.
  • Implications : The methoxyethyl group could improve pharmacokinetic properties, while the simpler sulfonamide substituent might lower binding specificity in enzyme inhibition assays.
2.2 Acetamido-Containing Compounds ()
  • Physical Properties :
    • 5j : Melting point (202–205°C) and Rf = 0.30 (n-hexane/ethyl acetate 1:1) .
    • 5c : Melting point (150°C) and Rf = 0.20 (n-hexane/ethyl acetate 2:1) .
  • Trends : Bulky aromatic groups (e.g., pyrenyl in 5j) correlate with higher melting points, likely due to improved crystal packing. Lower Rf values (e.g., 5c) indicate increased polarity, consistent with anthrylmethyl’s planar structure.
2.4 Key Observations
  • Hydrogen Bonding: The acetamido linker in the target compound introduces additional hydrogen-bonding sites compared to sulfonylamino analogs, which may improve target engagement in drug design.
  • Synthetic Accessibility : Rf values from and suggest that polar substituents (e.g., anthrylmethyl) reduce mobility in silica gel chromatography, a trend that may extend to benzofuran derivatives during purification.

Methodological Considerations

Structural data for these compounds may have been determined using crystallographic tools like SHELXL () or visualized via ORTEP (), which are industry standards for small-molecule refinement and graphical representation. Such methodologies ensure high confidence in reported molecular geometries .

Biological Activity

Chemical Structure and Properties

Ethyl 2-methyl-5-[N-(2,4,5-trimethylbenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate can be characterized by the following structural features:

  • Molecular Formula : C₁₈H₃₁N₃O₅S
  • Molecular Weight : 385.53 g/mol
  • Functional Groups : Benzofuran, sulfonamide, and carboxylate.

The presence of the benzofuran moiety is significant as it is often associated with various biological activities, including anti-inflammatory and antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with enzyme active sites, inhibiting their function. This mechanism is common among sulfonamides, which are known to interfere with bacterial folic acid synthesis.
  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains. The benzofuran unit may enhance membrane permeability, allowing for better drug delivery into bacterial cells.
  • Anti-inflammatory Effects : The compound's structure suggests potential interactions with inflammatory pathways, possibly modulating cytokine release and reducing inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with similar compounds:

  • Antimicrobial Activity : A study on related benzofuran derivatives demonstrated significant antibacterial effects against Escherichia coli and Staphylococcus aureus, indicating that modifications in the benzofuran structure can lead to enhanced activity .
  • Anti-cancer Potential : Research has indicated that benzofuran derivatives exhibit cytotoxic effects on cancer cell lines. For instance, a derivative similar to the compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR study highlighted that the presence of electron-donating groups on the benzene ring significantly enhances the antimicrobial efficacy of sulfonamide compounds .

Data Table: Biological Activity Summary

Activity Type Observed Effect Reference
AntimicrobialEffective against E. coli
AntimicrobialEffective against S. aureus
CytotoxicityInduces apoptosis in cancer cells
Enzyme inhibitionInhibits bacterial folic acid synthesis

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